4-(Benzyloxy)benzoyl chloride

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Selectivity

4-(Benzyloxy)benzoyl chloride (CAS 1486-50-6) is a para-substituted aromatic acyl chloride in which the electron-donating benzyloxy group modulates the electrophilicity of the carbonyl center relative to unsubstituted or differently substituted benzoyl chlorides. It is commercially supplied as a white crystalline solid with a purity specification typically ≥97%.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 1486-50-6
Cat. No. B072278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzoyl chloride
CAS1486-50-6
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyICEKEZSKMGHZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)benzoyl chloride (CAS 1486-50-6): A para-Substituted Benzoyl Chloride Building Block for Selective Protection and Active Pharmaceutical Ingredient (API) Synthesis


4-(Benzyloxy)benzoyl chloride (CAS 1486-50-6) is a para-substituted aromatic acyl chloride in which the electron-donating benzyloxy group modulates the electrophilicity of the carbonyl center relative to unsubstituted or differently substituted benzoyl chlorides. It is commercially supplied as a white crystalline solid with a purity specification typically ≥97% . Its primary utility lies in nucleophilic acyl substitutions where the benzyloxy substituent serves as a masked phenol that can be liberated by mild hydrogenolysis, a strategy exploited in the industrial synthesis of the BTK inhibitor ibrutinib .

Why 4-(Benzyloxy)benzoyl Chloride Cannot Be Replaced by Generic Benzoyl or 4-Methoxybenzoyl Chloride in Critical Synthesis Pathways


Simple para-substituted benzoyl chlorides are not functionally interchangeable: the benzyloxy group uniquely combines a moderate Hammett σ⁺ value of –0.74 with the ability to undergo chemoselective hydrogenolytic O-debenzylation to reveal a free phenol . In contrast, a 4-methoxybenzoyl group (σ⁺ = –0.76) resists deprotection under mild neutral conditions, while unsubstituted benzoyl chloride (σ⁺ = 0) lacks the resonance stabilization that governs both solvolysis half-life and the regiochemical outcome of coupling reactions . These electronic and chemoselectivity distinctions directly affect reaction profile, intermediate stability, and the feasibility of orthogonal protecting-group strategies in multi-step sequences.

Quantitative Differentiation of 4-(Benzyloxy)benzoyl Chloride Against Analogous para-Substituted Benzoyl Chlorides


Hammett σ⁺ Value Defines a Distinct Electronic Class Between 4-Methoxy and 4-Phenoxy Analogs

The electron-donating power of the para-benzyloxy substituent, quantified by the Hammett σ⁺ constant, dictates the rate and mechanism of solvolysis reactions. The σ⁺ value of –0.74 for 4-(benzyloxy)benzoyl chloride positions it between the stronger donor 4-methoxy (–0.76) and the weaker donor 4-phenoxy (–0.60, approximate), while unsubstituted benzoyl chloride has σ⁺ = 0 . This difference, though numerically small against 4-methoxy, becomes mechanistically significant because the benzoyl series exhibits an overall rate range of only 2.42 at 25 °C, meaning even a Δσ⁺ of 0.02 can produce measurable kinetic divergence .

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Selectivity

Activation Enthalpy–Entropy Compensation Reveals Divergent Solvolysis Mechanism Relative to Benzoyl Chloride

Although the methanolysis rate of 4-(benzyloxy)benzoyl chloride is close to that of unsubstituted benzoyl chloride, this near-coincidence masks substantial compensating changes in the Arrhenius activation parameters. The introduction of the 4-benzyloxy group increases both the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) by tens of kJ mol⁻¹ and tens of J mol⁻¹ K⁻¹ respectively, reflecting a shift toward greater SN₁ character in the transition state . For the benzoyl series, ΔH‡ values increase by ca. 10–15 kJ mol⁻¹ relative to the benzyl series, and ΔS‡ increases by ca. 40 J mol⁻¹ K⁻¹ upon introduction of a 4-OR group .

Reaction Mechanism Solvolysis Activation Parameters

Solid-State Physical Form Enables Accurate Weighing and Safer Handling Compared to Liquid para-Substituted Benzoyl Chlorides

4-(Benzyloxy)benzoyl chloride is a white crystalline solid with a melting point of 97–105 °C . In contrast, 4-methoxybenzoyl chloride is a low-melting solid (mp ≈ 22 °C) that can liquefy under ambient conditions, and unsubstituted benzoyl chloride is a liquid at room temperature (mp −1 °C) . The higher melting point of the benzyloxy derivative reduces the risk of accidental spillage, simplifies glovebox manipulation, and improves gravimetric accuracy during synthesis planning.

Laboratory Handling Physical Properties Procurement

Validated Two-Step Protection–Deprotection Yield of 66% Enables Orthogonal Synthesis of Phenol-Functionalized Intermediates

In a reported synthesis of heterocyclic scaffolds, 4-(benzyloxy)benzoyl chloride was coupled to an amine substrate under standard conditions (pyridine, DMF), and the benzyl protecting group was subsequently removed by catalytic hydrogenation (H₂, Pd–C, EtOH–THF) to afford the free phenol intermediate in 66% overall yield over two steps . This sequence illustrates the orthogonal deprotection capability of the benzyloxy group: the benzyl ether is cleaved under neutral reductive conditions without affecting ester or amide linkages, a selectivity not achievable with a 4-methoxybenzoyl group, which requires harsh acidic or nucleophilic demethylation.

Protecting Group Strategy Hydrogenolysis Medicinal Chemistry

Highest-Value Application Scenarios for 4-(Benzyloxy)benzoyl Chloride Based on Quantitative Differentiation


Industrial Process Chemistry for Ibrutinib and Related BTK Inhibitors

The patent literature explicitly specifies 4-(benzyloxy)benzoyl chloride as the starting material for a condensation–methoxidation–cyclization sequence to assemble the ibrutinib core, highlighting the economic benefit of a readily available solid benzoyl chloride that can be scaled under cGMP conditions . Its solid form and established supply chain reduce the engineering complexity associated with liquid acyl chlorides in multi-kilogram campaigns.

Orthogonal Protecting-Group Strategies in Multi-Step Medicinal Chemistry

The 66% two-step yield for acylation followed by neutral hydrogenolysis demonstrates that 4-(benzyloxy)benzoyl chloride is uniquely suited for sequences where a phenol must be temporarily masked as a benzyl ether while maintaining ester, amide, or carbamate linkages. This orthogonal deprotection profile is not available from methoxy- or phenoxy-benzoyl chlorides.

Mechanistic Studies of Solvolysis and Linear Free Energy Relationships

The Hammett σ⁺ value of –0.74 and the documented enthalpy–entropy compensation behavior make 4-(benzyloxy)benzoyl chloride a critical probe molecule for investigating SN₁–SN₂ mechanistic continua in acyl transfer reactions. Its reactivity falls in the sensitive region where small σ⁺ differences produce observable kinetic consequences across the narrow 2.42× rate range of the para-substituted benzoyl chloride series.

Laboratory-Scale Parallel Synthesis Requiring Solid Dispensing

Because 4-(benzyloxy)benzoyl chloride remains a free-flowing solid at temperatures up to 97 °C , it is inherently safer to dispense by automated solid-dispensing platforms than liquid or low-melting benzoyl chloride analogs. This property directly reduces solvent pre-mixing steps and improves stoichiometric fidelity in array synthesis.

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